N-Ethyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
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Overview
Description
Idoxuridine: is a pyrimidine analog antiviral compound used primarily for the treatment of viral eye infections, including herpes simplex keratitis . It is a modified form of deoxyuridine, where an iodine atom is added to the uracil component, which blocks base pairing during viral DNA replication . This compound was first synthesized by William Prusoff in the late 1950s .
Preparation Methods
Synthetic Routes and Reaction Conditions: Idoxuridine can be synthesized through the iodination of deoxyuridine. The process involves the reaction of deoxyuridine with iodine in the presence of a suitable oxidizing agent, such as nitric acid or hydrogen peroxide . The reaction typically occurs under mild conditions, with the temperature maintained at around room temperature to slightly elevated temperatures.
Industrial Production Methods: In industrial settings, the production of idoxuridine involves the same basic principles as the laboratory synthesis but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Idoxuridine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in idoxuridine can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction Reactions: Idoxuridine can be oxidized or reduced to form various derivatives, which may have different biological activities.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine, and the reactions are typically carried out in the presence of a catalyst or under UV light.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or nitric acid, and reducing agents such as sodium borohydride, are commonly used.
Major Products Formed:
Substitution Reactions: Products include halogenated derivatives of idoxuridine, which may have altered antiviral properties.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of idoxuridine, which may be used for further chemical modifications or biological studies.
Scientific Research Applications
Chemistry: Idoxuridine is used as a chemical probe to study DNA synthesis and repair mechanisms. Its incorporation into DNA allows researchers to track and analyze DNA replication and repair processes .
Biology: In biological research, idoxuridine is used to label proliferating cells. It is incorporated into the DNA of dividing cells, enabling the identification and tracking of cell proliferation in various biological systems .
Medicine: Idoxuridine is primarily used in the treatment of herpes simplex keratitis. It is applied topically to the eye, where it inhibits viral DNA synthesis, thereby reducing the severity and duration of the infection .
Industry: In the pharmaceutical industry, idoxuridine is used as an active ingredient in antiviral medications. It is also used in the development of new antiviral drugs and formulations .
Mechanism of Action
Idoxuridine acts as an antiviral agent by inhibiting viral replication. It substitutes itself for thymidine in viral DNA, thereby inhibiting thymidylate phosphorylase and viral DNA polymerases from properly functioning . This results in the production of faulty viral DNA, which cannot replicate or infect host cells . The primary molecular targets are the viral DNA polymerases and thymidylate phosphorylase .
Comparison with Similar Compounds
Trifluridine: Another pyrimidine analog used to treat viral eye infections.
Acyclovir: A guanine analog used to treat herpes simplex and varicella-zoster infections.
Foscarnet: An inorganic pyrophosphate analog used to treat herpesvirus infections.
Uniqueness of Idoxuridine: Idoxuridine’s uniqueness lies in its specific incorporation into viral DNA, which directly inhibits viral replication. Its structure allows it to mimic thymidine closely, making it highly effective in disrupting viral DNA synthesis .
Properties
CAS No. |
113966-39-5 |
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Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
N-ethyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C8H12N2O2/c1-4-10(7(3)11)8-5-6(2)12-9-8/h5H,4H2,1-3H3 |
InChI Key |
QUALYALQOPNFQQ-UHFFFAOYSA-N |
SMILES |
CCN(C1=NOC(=C1)C)C(=O)C |
Canonical SMILES |
CCN(C1=NOC(=C1)C)C(=O)C |
Synonyms |
Acetamide, N-ethyl-N-(5-methyl-3-isoxazolyl)- (9CI) |
Origin of Product |
United States |
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